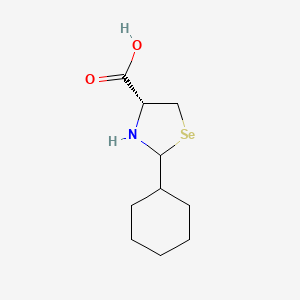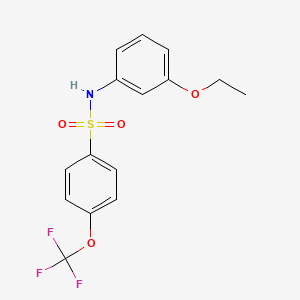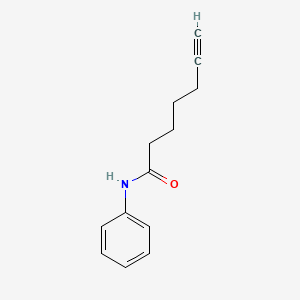
N-Phenylhept-6-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylhept-6-ynamide is an organic compound characterized by the presence of a phenyl group attached to a hept-6-ynamide structure. This compound falls under the category of ynamides, which are known for their unique reactivity due to the presence of a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group .
Preparation Methods
The synthesis of N-Phenylhept-6-ynamide can be achieved through various methods. One common approach involves the reaction of phenylamine with hept-6-ynoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification followed by amidation . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
N-Phenylhept-6-ynamide undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.
Scientific Research Applications
N-Phenylhept-6-ynamide has found applications in various fields of scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-Phenylhept-6-ynamide involves its interaction with various molecular targets. The triple bond in the compound is highly polarized, making it reactive towards electrophiles and nucleophiles. This reactivity allows it to participate in a range of chemical transformations, including cycloadditions and rearrangements. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the formation of desired products .
Comparison with Similar Compounds
N-Phenylhept-6-ynamide can be compared with other ynamides, such as N-phenylhex-5-ynamide and N-(pent-4-yn-1-yl)benzamide. These compounds share similar structural features but differ in the length of the carbon chain and the position of the triple bond. The unique aspect of this compound lies in its specific reactivity and the types of products it forms under various reaction conditions .
Similar compounds include:
- N-Phenylhex-5-ynamide
- N-(Pent-4-yn-1-yl)benzamide
- N-(4-Hydroxy-3-methoxyphenyl)methyl-7-phenylhept-6-ynamide
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.
Properties
CAS No. |
892875-39-7 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-phenylhept-6-ynamide |
InChI |
InChI=1S/C13H15NO/c1-2-3-4-8-11-13(15)14-12-9-6-5-7-10-12/h1,5-7,9-10H,3-4,8,11H2,(H,14,15) |
InChI Key |
ZCZQALFHBKOGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)
![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
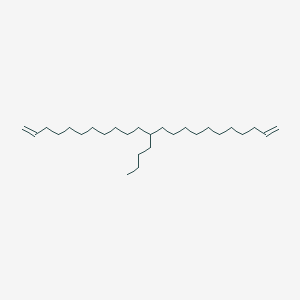
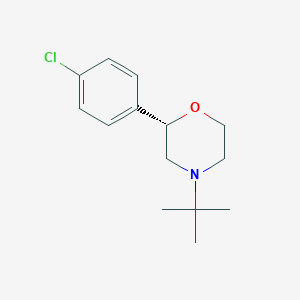
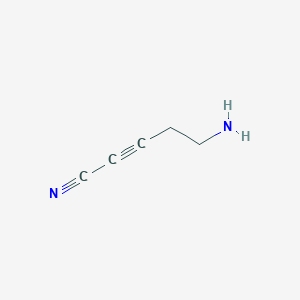
![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
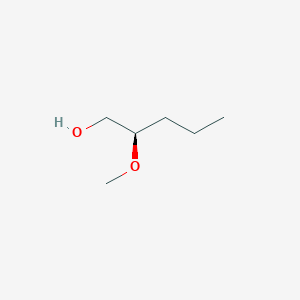

![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
